2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid
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Overview
Description
2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a hydroxyl group at the second position, an isobutyl group at the sixth position, and a carboxylic acid group at the fourth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-hydroxy-4,6-dichloropyrimidine and isobutylamine.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of the chlorine atoms in 2-hydroxy-4,6-dichloropyrimidine with isobutylamine under basic conditions to form 2-hydroxy-6-isobutylpyrimidine.
Carboxylation: The resulting compound is then subjected to carboxylation using carbon dioxide in the presence of a suitable base to introduce the carboxylic acid group at the fourth position, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 2-oxo-6-isobutylpyrimidine-4-carboxylic acid.
Reduction: Formation of 2-hydroxy-6-isobutylpyrimidine-4-alcohol.
Substitution: Formation of various alkyl or aryl-substituted pyrimidine derivatives.
Scientific Research Applications
2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The isobutyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
- 2-Hydroxy-4-methylpyrimidine-6-carboxylic acid
- 2-Hydroxy-6-ethylpyrimidine-4-carboxylic acid
- 2-Hydroxy-6-propylpyrimidine-4-carboxylic acid
Comparison: 2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-5(2)3-6-4-7(8(12)13)11-9(14)10-6/h4-5H,3H2,1-2H3,(H,12,13)(H,10,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIFSCKLWBVBLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NC(=O)N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424374 |
Source
|
Record name | 2-HYDROXY-6-ISOBUTYLPYRIMIDINE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876715-59-2 |
Source
|
Record name | 2-HYDROXY-6-ISOBUTYLPYRIMIDINE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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